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molecular formula C16H17Br B8565010 1,1-Diphenyl-4-bromobutane CAS No. 36265-55-1

1,1-Diphenyl-4-bromobutane

Cat. No. B8565010
M. Wt: 289.21 g/mol
InChI Key: DJQUGRJFLXSMHS-UHFFFAOYSA-N
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Patent
US07488755B2

Procedure details

1,1-diphenyl-4-bromobutene (10.0 g) is dissolved in absolute ethanol (100 ml) and palladium on carbon (400 mg) is added. The reaction mixture is placed under hydrogen atmosphere (P=3.3 bar) for 6 hours. The mixture is filtered on kelite, the filtrate is concentrated to obtain the desired product as an orange oil (9.24 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:8][CH2:9][CH2:10][Br:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[Pd]>[C:12]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][CH2:10][Br:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CCCBr)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on kelite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCBr)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.24 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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